molecular formula C19H25FN4O3S B2433100 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448133-81-0

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2433100
CAS No.: 1448133-81-0
M. Wt: 408.49
InChI Key: ASRFAKCYTLFUEQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a piperidine ring, a pyrazole ring, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers .

Scientific Research Applications

Selectivity and Multifunctionality in Receptor Ligands

Compounds related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been explored for their potential in designing selective ligands for the 5-HT7 receptor, demonstrating the strategic importance of N-alkylation of the sulfonamide moiety. This approach has led to the identification of compounds with potent and selective antagonistic properties toward the 5-HT7 receptor, indicating their therapeutic potential in treating central nervous system (CNS) disorders, including depression and cognitive impairments (Canale et al., 2016).

Anticancer and Antimicrobial Potential

The chemical framework of this compound serves as a foundation for synthesizing novel compounds with significant biological activities. Studies have shown that novel sulfonamides and related structures exhibit anticancer activities against various cell lines and possess antimicrobial properties against a range of pathogens. These findings underscore the role of such compounds in developing new therapeutic agents with potential applications in cancer treatment and infection control (Debbabi et al., 2017).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural resemblance with this compound, has revealed their potential as herbicides. These compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural practices to control unwanted plant growth (Moran, 2003).

Enzyme Inhibition for Therapeutic Applications

The study of compounds structurally related to this compound has extended to their inhibitory activities on various enzymes, including carbonic anhydrases. These findings are critical for the development of new therapeutic agents aimed at treating diseases through enzyme inhibition, showcasing the broad applicability of this chemical framework in discovering novel drugs with targeted action (Kucukoglu et al., 2016).

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3S/c1-13-18(14(2)23(3)22-13)28(26,27)21-12-15-8-10-24(11-9-15)19(25)16-6-4-5-7-17(16)20/h4-7,15,21H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRFAKCYTLFUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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